molecular formula C16H12BrNO B3241606 2-Benzyl-6-bromo-isoquinolin-1-one CAS No. 147497-41-4

2-Benzyl-6-bromo-isoquinolin-1-one

Cat. No.: B3241606
CAS No.: 147497-41-4
M. Wt: 314.18 g/mol
InChI Key: DAGABNNMLDZJPR-UHFFFAOYSA-N
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Description

Significance of Isoquinolinone Scaffolds in Organic and Medicinal Chemistry Research

Isoquinolinone and its parent structure, isoquinoline (B145761), represent privileged scaffolds in the fields of organic and medicinal chemistry. nih.govresearchgate.net These nitrogen-containing heterocyclic compounds are integral components of numerous naturally occurring alkaloids and serve as the core structure for a wide array of synthetic molecules with significant biological activities. benthamdirect.comrsc.org The versatility of the isoquinoline framework allows for substitutions at various positions, leading to a diverse range of derivatives with distinct pharmacological properties. rsc.org

The significance of these scaffolds is underscored by their prevalence in drugs with applications as anticancer, antimicrobial, and neuroprotective agents. researchgate.netbenthamdirect.com Specifically, isoquinoline derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, making them a focal point of drug discovery research. researchgate.netnih.gov The ability to functionalize the isoquinoline nucleus at different sites enables chemists to fine-tune the molecule's properties, enhancing its efficacy and target specificity. rsc.org Isoquinolone scaffolds, a class of isoquinoline derivatives, are particularly noted for their vital roles in biological and physiological activities, including anti-tumor and anti-bacterial effects. benthamdirect.com

Historical Development and Evolution of Isoquinolinone Synthesis Methodologies

The synthesis of isoquinoline and its derivatives has a rich history, with several classical methods forming the bedrock of modern synthetic strategies. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org Early synthetic methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, have been instrumental in the construction of the isoquinoline core. wikipedia.orgpharmaguideline.com

The Bischler-Napieralski synthesis involves the cyclization of a β-phenylethylamine that has been acylated, typically using a Lewis acid like phosphoryl chloride. pharmaguideline.com A variation of this is the Pictet-Gams reaction, which utilizes a β-hydroxy-β-phenylethylamine. pharmaguideline.com The Pictet-Spengler synthesis, on the other hand, reacts a β-phenylethylamine with an aldehyde to form an imine, which then undergoes cyclization. pharmaguideline.com

Over the years, these traditional methods have been supplemented and, in some cases, supplanted by more modern and efficient synthetic techniques. nih.gov Contemporary approaches often employ metal-catalyzed cross-coupling reactions and other novel strategies to construct the isoquinoline framework with greater control and diversity. acs.orgorganic-chemistry.org These advancements have facilitated the synthesis of a wider range of functionalized isoquinolines and isoquinolinones, including those with specific substitution patterns that are difficult to achieve through classical methods. Recent developments include silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and rhodium-catalyzed C-H activation/annulation reactions. organic-chemistry.org

Rationale for Focused Academic Inquiry into 2-Benzyl-6-bromo-isoquinolin-1-one

The specific compound, this compound, has garnered academic interest due to its unique structural features and its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, leading to the creation of a library of derivatives for biological screening.

The benzyl group at the 2-position (the nitrogen atom) also plays a crucial role in influencing the compound's properties and reactivity. The combination of the bromo and benzyl substituents on the isoquinolinone core makes this molecule a valuable building block in medicinal chemistry research. While specific research findings on this compound are not extensively detailed in the provided search results, its structural alerts and the known applications of related compounds suggest its utility in the development of novel therapeutic agents. The PubChem database lists its molecular formula as C16H14BrNO and provides basic information about the compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-6-bromoisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGABNNMLDZJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 2 Benzyl 6 Bromo Isoquinolin 1 One Synthesis and Subsequent Transformations

Elucidation of Reaction Pathways for Isoquinolinone Core Assembly

The construction of the 6-bromo-isoquinolin-1-one core, which is subsequently N-benzylated, can be achieved through several strategic pathways. These routes often involve the formation of a bicyclic system from substituted benzene (B151609) precursors.

One prominent pathway begins with a substituted benzonitrile, such as 2-methyl-4-halobenzonitrile. A detailed process involves the initial nucleophilic aromatic substitution of the 4-halo substituent, followed by a reaction at the 2-methyl group. This methyl group is activated and reacts with a reagent like tert-butoxybis(dimethylamino)methane to form an enamine intermediate. The final step is an acid-catalyzed cyclization, where the enamine and nitrile functionalities react intramolecularly to form the isoquinolin-1-one ring system. This cyclization is typically accomplished by refluxing in methanolic hydrochloric acid nih.gov.

Transition metal-catalyzed reactions offer powerful and versatile alternatives for isoquinolinone synthesis. These methods often involve the C-H activation and annulation of a benzamide (B126) derivative with a coupling partner. For instance, palladium-catalyzed C-H activation of an N-methoxybenzamide, followed by annulation with an allenoic acid ester, can yield a hydroisoquinolinone scaffold. A plausible mechanism initiates with the formation of a five-membered cyclopalladated intermediate, which then undergoes coordination and insertion of the allene (B1206475), followed by reductive elimination to give the product and regenerate the Pd(0) catalyst mdpi.com. Similarly, rhodium(III) and ruthenium(II) have been used to catalyze the C-H functionalization and annulation of benzamides or ketoximes with alkynes to build the isoquinoline (B145761) core organic-chemistry.orgacs.org.

A summary of potential synthetic strategies for the isoquinolinone core is presented below.

Starting MaterialsKey Reagents/CatalystsReaction TypeReference
2-Methyl-4-halobenzonitrileBase, tert-butoxybis(dimethylamino)methane, HClNucleophilic Substitution, Condensation, Cyclization nih.gov
N-Methoxybenzamide, Allenoic acid esterPalladium catalyst, DIPEAC-H Activation/Annulation mdpi.com
Aromatic Ketoxime, AlkyneRh(III) or Ru(II) catalystC-H Activation/Annulation organic-chemistry.orgacs.org
2-Bromoaryl Ketone, Alkyne, Acetonitrile (B52724)Copper(I) catalystTandem [3+2+1] Cyclization acs.org

Kinetic and Thermodynamic Studies of Key Steps in 2-Benzyl-6-bromo-isoquinolin-1-one Formation

Specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the public literature. However, general principles can be applied to understand the reaction dynamics.

In transition metal-catalyzed annulation reactions, the regioselectivity of the bond formation is often under kinetic or thermodynamic control. For example, in the palladium-catalyzed annulation of N-methoxybenzamides with allenoic acid esters, the regioselectivity is influenced by the steric effects of substituents on the allene and the thermodynamic stability of the resulting products mdpi.com. Computational analysis of related cycloaddition reactions suggests that the final product distribution is often dictated by the kinetically favored pathway, which corresponds to the reaction trajectory with the lowest energy barrier thieme-connect.de. The optimization of reaction conditions, such as temperature and reaction time, is a practical application of kinetic control to maximize the yield of the desired isoquinolinone and minimize the formation of byproducts. For instance, monitoring reactions by 1H NMR can allow for optimization to favor the desired anilide formation over alternative products in related quinolone syntheses.

Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The choice of catalyst, ligands, and additives is paramount in the synthesis of the isoquinolinone core, dictating reaction efficiency, selectivity, and functional group tolerance.

In transition metal-catalyzed pathways, the metal center is the primary driver of the reaction. Palladium, rhodium, ruthenium, and copper are frequently employed for the synthesis of isoquinolines and their derivatives organic-chemistry.orgacs.org. For palladium-catalyzed C-H activation/annulation reactions, the catalyst's oxidation state cycles (e.g., between Pd(II) and Pd(0)) to facilitate the elementary steps of C-H cleavage, insertion, and reductive elimination mdpi.com. An oxidant, such as silver carbonate, is often required to regenerate the active Pd(II) state and close the catalytic cycle mdpi.com.

Ligands play a crucial role by modulating the steric and electronic properties of the metal catalyst. In related cross-coupling reactions to functionalize isoquinoline precursors, bulky electron-rich phosphine (B1218219) ligands like XPhos are used with palladium catalysts (e.g., Pd(dppf)Cl₂) to enhance reactivity and stability. The choice of ligand can enforce a specific geometry on the metal center, which can be critical for reaction success.

Additives, such as bases or acids, are often essential. In many C-H activation cycles, a base like diisopropylethylamine (DIPEA) or a carbonate (e.g., K₂CO₃) is used to facilitate the deprotonation step or act as a ligand scavenger mdpi.com. Conversely, in the cyclization of enamine-nitrile precursors, a strong acid like methanolic HCl serves as the catalyst to promote the intramolecular ring closure nih.gov.

The table below summarizes various catalytic systems used in the synthesis of isoquinoline scaffolds.

CatalystLigand(s)Additive(s)Reaction TypeReference
Palladium(II) Acetate(none specified)DIPEA, Ag₂CO₃C-H Activation/Annulation mdpi.com
Rhodium(III) complex(none specified)(none specified)C-H Activation/Cyclization organic-chemistry.org
[{RuCl₂(p-cymene)}₂](none specified)NaOAcC-H Activation/Annulation organic-chemistry.org
Copper(I) Bromide(none specified)(none specified)Tandem Cyclization acs.org
Pd(dppf)Cl₂XPhosK₂CO₃Cross-Coupling (Precursor functionalization)
(none)(none)Methanolic HClAcid-catalyzed Cyclization nih.gov

Radical and Ionic Mechanisms in the Derivatization of this compound

The this compound molecule possesses multiple sites for derivatization, which can proceed through either ionic or radical mechanisms.

Ionic Mechanisms: The bromine atom at the 6-position is a prime handle for derivatization via ionic, transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the isoquinolinone ring and the carbon-bromine bond make it an excellent substrate for reactions like the Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira (to form C-C bonds with terminal alkynes) couplings. These reactions proceed through a well-established ionic catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal catalyst (typically Pd(0)), transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

Another site for ionic derivatization is the C-H bonds of the aromatic rings. Rhodium(III) catalysis, for example, can enable the atroposelective C-H cyanation of 1-aryl isoquinolines, proceeding through a C-H activation and cyclometalation mechanism thieme-connect.de.

Radical Mechanisms: While derivatization of the bromo-substituted position typically follows ionic pathways, radical mechanisms are relevant in the synthesis and potential transformations of the isoquinolinone core itself. For example, visible light-induced cascade reactions can be used to construct related isoquinolinone systems. These reactions can involve the generation of a sulfonyl radical which adds to a benzimidazole (B57391) scaffold, followed by cyclization of the resulting radical intermediate and subsequent aromatization.

Furthermore, radical deoxygenation processes have been demonstrated in the synthesis of isoquinolines from 2-alkynylbenzaldoxime precursors. After an initial electrophile-induced cyclization to an isoquinoline-N-oxide, the deoxygenation can proceed via a radical mechanism, the presence of which can be confirmed by the quenching of the reaction with a radical scavenger like TEMPO. These examples suggest that while the primary utility of the bromine in this compound is for ionic cross-coupling, the core heterocyclic structure is amenable to transformations involving radical intermediates under specific photocatalytic or chemical conditions.

Chemical Transformations and Derivatization Strategies of 2 Benzyl 6 Bromo Isoquinolin 1 One

Reactions at the Bromine Moiety (C-6 Position) of 2-Benzyl-6-bromo-isoquinolin-1-one

The bromine atom at the C-6 position serves as a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide at the C-6 position of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. nih.govyonedalabs.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov For this compound, a Suzuki coupling would replace the bromine atom with an alkyl, alkenyl, aryl, or heteroaryl group. The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism, and the reaction requires a base to activate the boronic acid. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this reaction to the target molecule allows for the introduction of an alkynyl substituent at the C-6 position, yielding arylalkynes. libretexts.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgnih.gov This reaction allows for the vinylation of the C-6 position of the isoquinolinone core. The process generally proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov The intramolecular version of the Heck reaction is a powerful method for constructing heterocyclic systems. chim.itlibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-6
ReactionCoupling PartnerTypical CatalystsTypical BaseProduct at C-6
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(OAc)₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Aryl, Alkenyl, Alkyl
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, PiperidineAlkynyl
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Alkenyl

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubchemistrysteps.com For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com

In the case of this compound, the isoquinolinone ring system itself exerts an electron-withdrawing effect. However, this activation is generally insufficient to facilitate SNAr reactions at the C-6 position with common nucleophiles under standard conditions. The reaction would likely require either the introduction of additional strong electron-withdrawing groups on the carbocyclic ring or the use of very strong nucleophiles and harsh reaction conditions.

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu

For this compound, the bromine atom at C-6 can be exchanged with lithium to form the corresponding 6-lithio-isoquinolinone derivative. This newly generated aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. tcnj.edu This two-step sequence allows for the introduction of numerous functional groups at the C-6 position.

Table 2: Examples of Electrophilic Quenching Following Metal-Halogen Exchange
ElectrophileReagent ExampleFunctional Group Introduced at C-6
Proton SourceH₂O-H (Debromination)
Carbon DioxideCO₂-COOH (Carboxylic Acid)
Aldehyde/KetoneRCHO, RCOR'-CH(OH)R (Secondary Alcohol)
Alkyl HalideCH₃I-CH₃ (Methyl)

Transformations Involving the Isoquinolinone Ring System of this compound (excluding C-6)

Beyond the C-6 position, the isoquinolinone ring itself presents opportunities for further chemical modification, primarily through electrophilic substitution on the carbocyclic ring and transformations of the C-1 carbonyl group.

Electrophilic Aromatic Substitution (EAS): The isoquinolinone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. vanderbilt.edu However, reactions such as nitration or halogenation can be achieved, typically under forcing conditions. Substitution is directed to the carbocyclic (benzene) part of the ring system. In isoquinoline (B145761), electrophilic attack occurs preferentially at the C-5 and C-8 positions. iust.ac.ir Therefore, for this compound, incoming electrophiles are expected to substitute at the C-5, C-7, or C-8 positions, with the precise outcome influenced by steric and electronic factors. The reaction proceeds via a resonance-stabilized carbocation intermediate. uci.edu

Nucleophilic Aromatic Substitution: The heterocyclic part of the isoquinolinone ring is electron-deficient. In isoquinoline itself, nucleophilic attack occurs most readily at the C-1 position. iust.ac.ir Since this position is already oxidized to a carbonyl group in this compound, further nucleophilic substitution on the heterocyclic ring (e.g., at C-3 or C-4) is generally unfavorable without the presence of a suitable leaving group and/or additional activating substituents.

The C-1 carbonyl group, being part of a lactam, is less reactive than an aldehyde or ketone carbonyl. masterorganicchemistry.com However, it can still undergo transformations with sufficiently powerful reagents.

Reduction: The amide carbonyl can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into the corresponding 2-benzyl-6-bromo-1,2,3,4-tetrahydroisoquinoline.

Nucleophilic Addition: While resistant to weaker nucleophiles, the carbonyl group can be attacked by potent organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). academie-sciences.fr The initial addition to the carbonyl carbon forms a tetrahedral intermediate. libretexts.org Subsequent workup can lead to a variety of products depending on the stability of this intermediate. For instance, addition could potentially lead to ring-opened products or, after elimination of water, to 1-substituted isoquinoline derivatives.

Table 3: Transformations of the C-1 Carbonyl Group
TransformationReagentResulting Structure at C-1
ReductionLithium Aluminum Hydride (LiAlH₄)Methylene (-CH₂-)
Nucleophilic AdditionGrignard Reagent (RMgX)Tertiary Alcohol (-C(OH)R-) or subsequent products

Functionalization of the N-Benzyl Moiety of this compound

The N-benzyl group in this compound offers two primary sites for further chemical modification: the aromatic phenyl ring and the benzylic methylene (-CH2-) bridge. These sites allow for a range of transformations that can introduce new functional groups and build molecular complexity, leveraging the unique electronic environment created by the isoquinolinone core.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the N-benzyl substituent is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituent attached to the ring, in this case, the "2-(6-bromo-1-oxo-isoquinolinyl)methyl" moiety.

This substituent is connected to the phenyl ring via a methylene group. The nitrogen atom of the isoquinolinone is part of a lactam, an amide within a cyclic system. The lone pair of electrons on the nitrogen can be delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the benzyl (B1604629) system. Consequently, the substituent likely acts as a weak deactivator or a very weak activator of the phenyl ring towards electrophiles. Despite this, it is expected to be an ortho, para-director due to the potential for resonance stabilization of the cationic intermediates (sigma complexes) formed during the substitution at these positions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The precise reaction conditions would need to be carefully controlled to achieve selective substitution on the N-benzyl ring without affecting the isoquinolinone core.

ReactionReagentsExpected Major Products
NitrationHNO3, H2SO42-((4-nitrobenzyl))-6-bromo-isoquinolin-1-one and 2-((2-nitrobenzyl))-6-bromo-isoquinolin-1-one
BrominationBr2, FeBr32-((4-bromobenzyl))-6-bromo-isoquinolin-1-one and 2-((2-bromobenzyl))-6-bromo-isoquinolin-1-one
Friedel-Crafts AcylationCH3COCl, AlCl32-((4-acetylbenzyl))-6-bromo-isoquinolin-1-one (para product favored due to sterics)

Benzylic Functionalization Reactions

The benzylic carbon—the methylene group linking the nitrogen atom to the phenyl ring—is a key site for functionalization due to its activated nature. The C-H bonds at this position are weaker than typical alkyl C-H bonds and can be targeted through various synthetic strategies, including deprotonation/alkylation and oxidation.

Deprotonation and Electrophilic Quenching: The benzylic protons can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to generate a resonance-stabilized carbanion. This nucleophilic intermediate can then react with a wide range of electrophiles to install new substituents at the benzylic position. Research on analogous systems, such as N-benzylpyrene-1-carboxamide, has demonstrated that lithiation followed by electrophilic quenching can lead to substitution at the benzylic position. nih.gov This strategy provides a powerful method for creating new carbon-carbon and carbon-heteroatom bonds.

ElectrophileReagent ExampleProduct Structure
Alkyl HalideMethyl Iodide (CH3I)2-(1-phenylethyl)-6-bromo-isoquinolin-1-one
AldehydeBenzaldehyde (PhCHO)2-(1-hydroxy-1,2-diphenylethyl)-6-bromo-isoquinolin-1-one
Carbon DioxideCO2 (gas)2-(6-bromo-1-oxo-isoquinolin-2(1H)-yl)-2-phenylacetic acid
DisulfideDimethyl disulfide (CH3SSCH3)2-(methylthio(phenyl)methyl)-6-bromo-isoquinolin-1-one

Oxidation: The benzylic position is also susceptible to oxidation. The oxyfunctionalization of benzylic C-H bonds can produce valuable compounds like alcohols, aldehydes, and ketones. nih.gov Treatment of this compound with a suitable oxidizing agent, such as potassium permanganate (KMnO4) or chromium-based reagents, could convert the benzylic methylene group into a carbonyl group, yielding 2-benzoyl-6-bromo-isoquinolin-1-one. This transformation introduces a ketone functionality, which can serve as a handle for further derivatization, such as condensation or reduction reactions.

Multi-Component Reactions and Annulation Strategies Incorporating this compound as a Building Block

The this compound scaffold is a valuable building block for constructing more complex, polycyclic heterocyclic systems through multi-component reactions (MCRs) and annulation strategies. The strategic placement of the bromine atom at the C-6 position is key, providing a reactive handle for transition-metal-catalyzed cross-coupling reactions, which are often pivotal steps in these synthetic sequences.

Multi-Component Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process, incorporating substantial portions of all components. beilstein-journals.org The C6-Br bond of the isoquinolinone can be leveraged in MCRs by first converting it into a more reactive intermediate. For example, a lithium-halogen exchange or the formation of a boronic ester at the C-6 position would generate a nucleophilic or coupling-ready species. This in situ-generated intermediate could then engage with other reactants in a complex, one-pot transformation. For instance, a palladium-catalyzed Suzuki-Miyaura type MCR could couple the 6-borylated isoquinolinone with an aryl halide and a third component to rapidly assemble a complex molecular architecture.

Annulation Strategies: Annulation refers to the formation of a new ring onto an existing molecular framework. The C6-Br bond is an ideal starting point for annulation reactions to build fused polycyclic systems. Transition-metal-catalyzed reactions are central to modern annulation protocols, enabling the activation of C-H and C-X (X = halogen) bonds. mdpi.com

Strategies for annulation using the 6-bromo-isoquinolinone core include:

Heck Annulation: A palladium-catalyzed intramolecular Heck reaction can be employed. This would involve an initial intermolecular Heck or Suzuki coupling at the C-6 position with a partner containing a tethered alkene. Subsequent intramolecular cyclization would form a new ring fused to the isoquinolinone core.

Sonogashira Annulation: Coupling the C6-Br with a terminal alkyne (Sonogashira coupling) introduces an alkynyl substituent. This group is highly versatile for subsequent cyclization reactions. For example, coupling with an alkyne that also contains a nucleophilic group (like an amine or alcohol) can lead to a subsequent intramolecular cyclization, forming a new heterocyclic ring.

Buchwald-Hartwig/Ullmann Annulation: An initial N-arylation or O-arylation at the C-6 position with a suitably functionalized partner (e.g., an ortho-amino or ortho-hydroxy aryl group) can be followed by an intramolecular condensation or cyclization to forge a new fused ring system.

Annulation TypeCoupling Partner ExamplePotential Fused Ring System
Heck Annulation2-Vinyl anilineIndolo[6,5-g]isoquinolinone
Sonogashira Annulation2-Ethynyl anilineIndolo[6,5-g]isoquinolinone
Suzuki/Intramolecular C-H Activation2-(Thiophen-2-yl)phenylboronic acidThieno[3',2':5,6]phenyl[g]isoquinolinone
Buchwald-Hartwig Annulation2-AminophenolBenzoxazolo[g]isoquinolinone

These strategies highlight the utility of this compound not just as a final target but as a versatile intermediate for accessing a diverse range of complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Spectroscopic and Chromatographic Methodologies in the Research of 2 Benzyl 6 Bromo Isoquinolin 1 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of 2-benzyl-6-bromo-isoquinolin-1-one.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. researchgate.net This allows for the determination of the exact molecular formula of the compound by comparing the experimentally measured mass with the calculated mass for a given formula. researchgate.net For this compound (C₁₆H₁₂BrNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units, further confirming the presence of a bromine atom. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govsemanticscholar.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ in the positive ion mode. nih.govresearchgate.netnih.gov This technique typically results in minimal fragmentation, providing a clear molecular ion peak which corresponds to the molecular weight of the compound plus a proton. semanticscholar.orgrsc.org The fragmentation pattern can be induced by increasing the cone voltage or by using tandem mass spectrometry (MS/MS) techniques, which can provide valuable structural information. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. msu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups. msu.edu A strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O stretching vibration of the amide group in the isoquinolinone ring. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations of the benzyl (B1604629) group appear just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

A table summarizing the expected IR absorption frequencies for the key functional groups in this compound is presented below.

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹)
Amide C=OStretch1650 - 1690 (strong)
Aromatic C-HStretch3000 - 3100 (weak to medium)
Aliphatic C-HStretch2850 - 3000 (medium)
Aromatic C=CStretch1450 - 1600 (variable)
C-NStretch1200 - 1350 (medium)
C-BrStretch< 700 (medium to strong)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For complex heterocyclic structures like this compound, this technique provides unequivocal proof of constitution, configuration, and conformation. The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of closely related isoquinolinone derivatives demonstrates the power of this technique. For instance, the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one was determined to understand its molecular geometry and intermolecular interactions. nih.gov In such studies, key parameters like bond lengths, bond angles, and torsion angles are precisely measured. For example, in the related compound, the two planar ring systems were found to be oriented at a significant angle to each other, and the crystal packing was stabilized by hydrogen bonding. nih.gov This type of information is crucial for understanding the molecule's physical properties and its potential interactions in a biological system.

A summary of crystallographic data for an analogous compound, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, illustrates the detailed structural information obtained from this method. nih.gov

Table 1: Example Crystallographic Data for 3-(3-Bromobenzyl)isoquinolin-1(2H)-one

Parameter Value
Chemical Formula C₁₆H₁₂BrNO
Crystal System Triclinic
Space Group P-1
a (Å) 4.5858 (4)
b (Å) 9.4976 (7)
c (Å) 14.8296 (11)
α (°) 88.698 (6)
β (°) 83.829 (6)
γ (°) 86.529 (6)
Volume (ų) 640.88 (9)
Z 2
Radiation Cu Kα
Temperature (K) 100
R-factor 0.026

Data sourced from a study on a related isoquinolinone derivative to illustrate the technique's output. nih.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components from a mixture. For this compound, various chromatographic methods are essential throughout its synthesis and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for quantifying it in various matrices. The development of a robust HPLC method is critical for obtaining reliable and reproducible results.

A typical method for a compound like this compound would employ a reversed-phase C18 column. nih.govnih.gov Separation is achieved by pumping a mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, through the column. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities or byproducts. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. nih.govnih.gov

Once developed, the HPLC method must be rigorously validated to ensure its performance is suitable for its intended purpose. Validation involves testing several parameters according to established guidelines.

Table 2: Typical HPLC Method Validation Parameters

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.999
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. Relative Standard Deviation (RSD) < 2%
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. Recovery between 98.0% and 102.0%
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio > 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. Peak purity analysis, resolution > 2

This table represents a general summary of HPLC validation parameters and typical criteria found in method development studies for complex organic molecules. nih.gov

Column Chromatography and Flash Chromatography for Purification

Following its synthesis, this compound typically exists in a crude form mixed with unreacted starting materials, reagents, and byproducts. Column chromatography, and its more rapid variant, flash chromatography, are the standard methods for purifying the compound on a laboratory scale. nih.govorgsyn.org

The principle involves passing the crude mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. orgsyn.orgorgsyn.org An appropriate solvent system (eluent) is chosen to move the components down the column at different rates based on their polarity. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govresearchgate.net

Flash chromatography, which uses pressure to force the solvent through the column, significantly speeds up the purification process compared to traditional gravity-fed column chromatography. orgsyn.org The separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net

Key Steps in Purification by Flash Chromatography:

Solvent System Selection: An appropriate eluent system is first determined using TLC to achieve good separation between the target compound and impurities.

Column Packing: A glass column is packed with fine-grade silica gel (e.g., 40-63 µm). orgsyn.org

Sample Loading: The crude product is often pre-adsorbed onto a small amount of silica gel or Celite and carefully loaded onto the top of the column. orgsyn.org

Elution and Fraction Collection: The chosen eluent is passed through the column under positive pressure, and the eluate is collected in a series of fractions.

Analysis: The fractions are analyzed by TLC to identify and combine those containing the pure this compound. The solvent is then removed by rotary evaporation to yield the purified solid. orgsyn.org

Gas Chromatography (GC) for Volatile Byproducts and Solvent Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself has a high boiling point and is not typically analyzed by GC, the technique is invaluable for assessing the purity of the compound with respect to volatile impurities. Its primary applications in this context are the analysis of residual solvents from the purification process and the detection of volatile byproducts from the synthesis. mmu.ac.uk

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with various components, leading to their separation. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the components as they exit the column. researchgate.net GC-MS is particularly powerful as it provides not only retention time data but also mass spectra, which can be used to identify unknown impurities. researchgate.net

Table 3: Illustrative Gas Chromatography (GC) Method Parameters

Parameter Typical Setting
Column Capillary column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

This table presents a general set of conditions and is intended to be illustrative of a method for analyzing volatile impurities. researchgate.net

Theoretical and Computational Studies of 2 Benzyl 6 Bromo Isoquinolin 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2-Benzyl-6-bromo-isoquinolin-1-one. These methods model the behavior of electrons within the molecule, offering a detailed picture of its electronic structure and how it governs reactivity.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and torsional angles. For instance, in a related compound, 2-Benzyl-6-(benzylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, DFT calculations have been used to determine its molecular geometry, which is comparable to that of 2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. researchgate.net These calculations also reveal important energetic information, such as the total energy of the molecule, which is essential for comparing the stability of different conformations or isomers.

The presence of the bromine atom at the 6-position and the benzyl (B1604629) group at the 2-position on the isoquinolin-1-one core significantly influences the electronic distribution and geometry of the molecule. DFT studies can quantify these effects, providing a basis for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. numberanalytics.comyoutube.com The energy and shape of these orbitals are key determinants of a molecule's reactivity.

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The energy of the HOMO is related to its ionization potential and its ability to donate electrons in a reaction. Conversely, the energy of the LUMO is related to its electron affinity and its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, calculated using the energies of the frontier orbitals, help in understanding and predicting the reaction pathways and the nature of chemical interactions for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of this compound by simulating the movements of its atoms over time. This computational technique allows for the exploration of the molecule's conformational landscape, identifying the different shapes it can adopt and the energy barriers between them. The benzyl group, attached to the nitrogen atom, has rotational freedom, leading to various possible orientations relative to the isoquinolin-1-one ring system.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or when interacting with a biological target. This information is crucial for understanding how the molecule behaves in solution and for designing molecules that can fit into specific binding sites. Parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration can be calculated from MD trajectories to assess the stability and flexibility of the molecule. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction mechanism, including the structures of short-lived intermediates and high-energy transition states. nih.gov

For example, the bromine atom at the 6-position makes the molecule a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new functional groups. Computational methods can model the entire catalytic cycle of such reactions, elucidating the role of the catalyst and the energetics of each step. Similarly, reactions at the benzylic position can be explored, including nucleophilic substitutions and oxidations. khanacademy.org Understanding the transition state structures provides insights into the factors that control the reaction rate and selectivity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For analogs of this compound, QSAR/QSPR studies can be employed to predict their properties without the need for extensive experimental testing.

These models are built by first calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived that relates these descriptors to the observed activity or property.

For instance, a QSAR model could be developed to predict the inhibitory activity of a series of this compound derivatives against a particular enzyme. This model could then be used to guide the design of new, more potent inhibitors.

Computational Design and Virtual Screening of Novel this compound Derivatives

The insights gained from the theoretical and computational studies described above can be leveraged for the rational design of new this compound derivatives with desired properties. Computational design involves modifying the parent structure in silico and evaluating the effect of these modifications on its properties using the computational methods previously discussed.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. nih.gov This can be done through two main approaches:

Ligand-based virtual screening: This approach uses the structure of a known active molecule, like this compound, as a template to search for other molecules with similar structural or chemical features.

Structure-based virtual screening: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how well different molecules from a library will bind to it.

These computational approaches can significantly accelerate the discovery of novel this compound derivatives with potential applications in various fields, such as medicinal chemistry and materials science, by prioritizing the synthesis and testing of the most promising candidates.

Molecular Interactions and Ligand Binding Studies Involving 2 Benzyl 6 Bromo Isoquinolin 1 One

Allosteric Modulation and Orthosteric/Allosteric Site Characterization

There is no information available to suggest whether 2-Benzyl-6-bromo-isoquinolin-1-one acts as an allosteric modulator or to characterize its potential binding to orthosteric or allosteric sites on any protein. Studies on other novel PARP inhibitors have sometimes indicated allosteric regulation as part of their mechanism. frontiersin.org

Spectroscopic Techniques (e.g., Fluorescence Quenching, Surface Plasmon Resonance) for Analyzing Binding Events

No studies utilizing spectroscopic techniques such as fluorescence quenching or surface plasmon resonance to analyze the binding events of this compound with any biomolecule have been reported.

Computational Docking and Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

While computational docking and molecular dynamics simulations are powerful tools for predicting the binding modes of ligands, no such studies specifically focused on the interaction of this compound with any biological target have been published. nih.govmdpi.comajchem-a.com These computational methods are often used to guide the synthesis and experimental testing of novel compounds.

Mechanistic Insights into Enzyme Inhibition or Activation by this compound

In the absence of any experimental data on the interaction of this compound with enzymes, there are no mechanistic insights into how it might inhibit or activate enzymatic activity.

Advanced Applications and Utilization of 2 Benzyl 6 Bromo Isoquinolin 1 One in Chemical Research

2-Benzyl-6-bromo-isoquinolin-1-one as a Privileged Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The isoquinolin-1-one framework is widely regarded as a privileged scaffold in medicinal chemistry and drug discovery. acs.orgncl.res.in This is attributed to its ability to serve as a rigid and versatile template that can be readily functionalized to interact with a variety of biological targets. The inherent structural features of this compound make it an excellent candidate for the construction of combinatorial libraries, which are collections of structurally related compounds used for high-throughput screening.

The bromine atom at the C-6 position is particularly advantageous for library synthesis. It can be readily exploited in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce a diverse range of substituents at this position. researchgate.netnih.gov This allows for the rapid generation of a library of analogs with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. For instance, a library of 3-aryl substituted isoquinolin-1-ones was successfully generated from 2-iodobenzoic acid, demonstrating the feasibility of such an approach. nih.gov

The N-benzyl group can also be varied to further expand the chemical space of the library. Different substituted benzyl (B1604629) groups can be introduced to probe the steric and electronic requirements of a target binding site. The combination of modifications at both the C-6 and N-2 positions allows for the creation of a highly diverse library of compounds from a single, readily accessible starting material.

Table 1: Potential Diversification of this compound for Chemical Library Synthesis

Position of ModificationType of ReactionPotential Substituents Introduced
C-6 (via bromo group)Suzuki CouplingAryl, heteroaryl groups
C-6 (via bromo group)Sonogashira CouplingAlkynyl groups
C-6 (via bromo group)Heck CouplingAlkenyl groups
C-6 (via bromo group)Buchwald-Hartwig AminationAmino groups
N-2 (benzyl group)Variation of starting materialSubstituted benzyl groups (e.g., methoxy, nitro, halo)

Role of this compound as a Key Intermediate in Complex Molecule Total Synthesis

The isoquinolin-1-one core is a common structural motif in a number of biologically active natural products, including the anticancer agents narciclasine (B1677919) and pancratistatin. nih.gov Consequently, isoquinolin-1-one derivatives are valuable intermediates in the total synthesis of these and other complex molecules. mdpi.comrsc.orgthieme-connect.com The this compound molecule, with its multiple functional handles, is well-suited for this purpose.

The bromine atom at the C-6 position can be used to construct more complex ring systems through intramolecular cyclization reactions. For example, after conversion to a suitable derivative, an intramolecular Heck reaction could be employed to form a new ring fused to the isoquinolinone core. Furthermore, the lactam functionality of the isoquinolin-1-one ring can be manipulated in various ways. For instance, it can be reduced to the corresponding amine or hydrolyzed to an amino acid derivative, providing access to a different class of compounds.

A notable example of the use of a bromo-isoquinolinone derivative in synthesis is the total synthesis of (±)-rupreschstyril, where an isoquinolin-1-one was formed from an epoxide ring-opening reaction. rsc.org While not the exact compound , this highlights the utility of the isoquinolin-1-one scaffold as a building block. The presence of the N-benzyl group in this compound could serve as a protecting group for the nitrogen atom during multi-step syntheses, which can be removed at a later stage.

Development of Chemical Probes and Functional Tools Based on the this compound Structure

Chemical probes are small molecules used to study and manipulate biological systems. The isoquinolin-1-one scaffold has been identified as a promising starting point for the development of such probes, particularly as inhibitors of enzymes and protein-protein interactions. researchgate.netmolgenie.com For instance, certain isoquinolin-1-one derivatives have been shown to inhibit the MDM2-p53 interaction, which is a key target in cancer therapy. researchgate.netmolgenie.com

The this compound structure possesses features that are amenable to the design of chemical probes. The N-benzyl group can be modified to optimize binding affinity and selectivity for a particular target. The bromo substituent at the C-6 position can be used to attach a variety of functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential for visualizing and identifying the probe's cellular targets.

For example, a fluorescent tag could be introduced at the C-6 position via a Sonogashira coupling with an alkyne-functionalized fluorophore. This would allow for the visualization of the probe's subcellular localization and its interaction with target proteins. Similarly, a photoactivatable group could be installed to enable covalent cross-linking of the probe to its target upon irradiation with light, facilitating target identification. The development of photoactivatable fluorophores based on other heterocyclic scaffolds has been demonstrated, suggesting the feasibility of this approach for isoquinolin-1-ones. acs.org

Applications in Materials Science Research (e.g., as a monomer, functional linker, or component in functional materials)

The bromo- and benzyl- functionalities of this compound could allow it to be used as a monomer in polymerization reactions. For example, through a Yamamoto or Suzuki polycondensation, the bromo-substituent could be used to form conjugated polymers with interesting photophysical or electronic properties. The N-benzyl group could be chosen to enhance the solubility and processability of the resulting polymer.

Furthermore, the isoquinolin-1-one core, with its planar and aromatic nature, could be incorporated into materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the isoquinolin-1-one scaffold through substitution at the C-6 and N-2 positions would be highly advantageous in this context. The related naphthalimide scaffold, which shares some structural similarities with the isoquinolin-1-one core, has been extensively studied for its applications in fluorescent probes and materials. researchgate.net

Design of Optically Active or Photoactivatable Derivatives of this compound for Advanced Chemical Biology Studies

The development of optically active and photoactivatable derivatives of small molecules is of great interest for advanced studies in chemical biology. The this compound scaffold provides a platform for the design of such sophisticated molecular tools.

The synthesis of optically active isoquinolin-1-one derivatives has been achieved through various asymmetric catalytic methods. acs.orgacs.org For example, the atroposelective synthesis of C-N axially chiral isoquinolones has been reported, demonstrating that chirality can be introduced into this scaffold. acs.org In the case of this compound, it may be possible to synthesize enantiomerically pure forms by employing a chiral auxiliary on the benzyl group or by using a chiral catalyst in its synthesis. Optically active derivatives could be used to probe the stereochemical requirements of biological targets.

Photoactivatable derivatives of this compound could be designed by incorporating a photolabile protecting group or a photo-crosslinking moiety. For instance, the bromine atom at the C-6 position could be replaced with a photoactivatable group, such as an azido (B1232118) or diazirine group, via a suitable synthetic route. Such photoactivatable probes would allow for the spatiotemporal control of their activity, enabling researchers to study biological processes with high precision. The use of photoactivatable probes in cellular imaging and therapy is a rapidly growing field. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for 2 Benzyl 6 Bromo Isoquinolin 1 One Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Table 1: Potential AI and Machine Learning Applications in 2-Benzyl-6-bromo-isoquinolin-1-one Research

Application AreaDescriptionPotential Impact
Retrosynthesis Planning AI algorithms propose efficient synthetic routes.Accelerated discovery of novel and optimized synthesis pathways.
Reaction Outcome Prediction ML models predict the products and yields of chemical reactions.Reduced number of failed experiments and optimized reaction conditions.
Virtual Screening In silico screening of virtual libraries for biological activity.Prioritization of high-potential derivatives for synthesis and testing.
De Novo Drug Design Generative models design novel isoquinolinone analogs with desired properties.Exploration of new chemical space and discovery of novel drug candidates.
Automated Synthesis Integration of AI with robotic platforms for autonomous synthesis.High-throughput synthesis and optimization of reaction parameters.

Novel Catalytic Strategies for Sustainable and Efficient Synthesis of this compound and its Analogs

The development of sustainable and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research on this compound will undoubtedly focus on the discovery and implementation of novel catalytic strategies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Transition metal catalysis has been instrumental in the synthesis of isoquinolinone scaffolds. nih.gov However, a growing emphasis is being placed on the use of earth-abundant and non-toxic metals, such as iron, copper, and manganese, as catalysts. researchgate.net These metals offer a more sustainable alternative to precious metal catalysts like palladium and rhodium, without compromising catalytic efficiency.

Furthermore, the exploration of photocatalysis and electrocatalysis presents exciting opportunities for the synthesis of this compound. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. The development of photoredox-catalyzed C-H activation/annulation reactions, for instance, could provide a direct and atom-economical route to the isoquinolinone core. researchgate.net

Organocatalysis, which employs small organic molecules as catalysts, is another rapidly advancing field with significant potential. Chiral organocatalysts can be used to synthesize enantiomerically pure this compound analogs, which is crucial for the development of stereoselective therapeutic agents. acs.org

Exploration of Underexplored Reactivity Modes and Regioselectivity Patterns of the Isoquinolinone Core

A deeper understanding of the inherent reactivity of the isoquinolinone core is essential for the development of novel synthetic transformations and the diversification of this compound analogs. While electrophilic and nucleophilic substitution reactions at certain positions of the isoquinoline (B145761) ring are well-established, there remain underexplored reactivity modes and regioselectivity patterns that hold significant synthetic potential. youtube.com

For instance, the regioselective functionalization of the isoquinolinone scaffold remains a challenge. nih.govrsc.org Future research will likely focus on developing methods for the selective introduction of functional groups at specific positions of the benzene (B151609) or pyridine (B92270) ring of the isoquinolinone core. This could be achieved through the use of directing groups, tailored catalysts, or by exploiting subtle differences in the electronic properties of the various positions of the heterocyclic system.

The exploration of dearomatization reactions of the isoquinolinone core is another promising avenue. polyu.edu.hk These reactions would provide access to novel, three-dimensional molecular scaffolds with unique biological properties. For example, catalytic [4+2] cycloaddition reactions could be employed to construct bridged isoquinolinone derivatives with complex and diverse structures. polyu.edu.hk

Advanced Mechanistic Studies Employing In Situ Spectroscopy and Real-Time Reaction Monitoring

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research on the synthesis of this compound will increasingly rely on advanced analytical techniques to elucidate the intricate details of reaction pathways. researchgate.net

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allow for the real-time monitoring of chemical reactions as they occur. This provides invaluable information about the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. By directly observing the species involved in the catalytic cycle, chemists can gain a deeper understanding of the factors that govern the efficiency and selectivity of the transformation.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will continue to play a crucial role in complementing experimental studies. acs.org DFT calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and rationalize observed selectivities. The synergy between in situ spectroscopy and computational modeling will be instrumental in unraveling the mechanisms of complex catalytic reactions and guiding the design of improved synthetic methods.

Expansion of this compound Structural Diversity through Innovative Chemical Transformations

The generation of structural diversity is a key driver of innovation in medicinal chemistry. Future research will focus on developing innovative chemical transformations to expand the structural diversity of this compound and its analogs. broadinstitute.org This will involve the exploration of novel reactions that allow for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.

One promising strategy is the use of multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and can be used to rapidly generate libraries of diverse isoquinolinone derivatives.

Another important area of research will be the development of late-stage functionalization methods. These methods allow for the modification of complex molecules, such as this compound, at a late stage in the synthetic sequence. This is particularly valuable for the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

The concept of "scaffold hopping," where the core structure of a molecule is altered while maintaining its key pharmacophoric features, will also be an important strategy for expanding the structural diversity of isoquinolinone-based compounds. acs.org This can lead to the discovery of novel chemotypes with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Benzyl-6-bromo-isoquinolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Bromination of the parent isoquinolin-1-one scaffold is a common approach. For example, analogous brominated isoquinoline derivatives (e.g., 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one, CAS 147497-32-3) are synthesized via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C–25°C) . Optimization may involve adjusting stoichiometry, temperature, and catalysts (e.g., FeBr₃) to enhance regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typical, with purity validation by HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is essential for confirming regiochemistry and benzyl/bromo substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% threshold as per industrial standards) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Brominated heterocycles are often light- and moisture-sensitive. Storage at 0°C–6°C in amber glass vials under inert gas (argon or nitrogen) is recommended, as evidenced by protocols for bromomalonaldehyde (stored at 0°C–6°C) . Desiccants (e.g., molecular sieves) should be used in long-term storage to prevent hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the bromine-bearing carbon to assess suitability for Suzuki-Miyaura couplings. Comparing charge distribution with analogs like 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 724422-42-8, similarity score 0.95) helps identify steric/electronic effects of the benzyl group . Solvent effects (e.g., THF vs. DMF) on transition states should be modeled using implicit solvation methods.

Q. What strategies resolve contradictions in reported biological activity data for brominated isoquinolinones?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). A meta-analysis approach, as suggested in qualitative research frameworks , involves:

  • Step 1 : Cross-validate purity data (e.g., HPLC traces) to rule out batch-specific impurities.
  • Step 2 : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
  • Step 3 : Compare with structurally related compounds (e.g., 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, similarity 0.93 ) to isolate substituent effects.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Methodological Answer : Scale-up risks include exothermic bromination (requiring controlled addition and cooling) and byproduct formation (e.g., di-brominated analogs). Lessons from 8-Bromoisoquinoline synthesis (CAS 63927-22-0) suggest:

  • Mitigation 1 : Use flow chemistry for precise temperature control.
  • Mitigation 2 : Employ in-situ monitoring (e.g., FTIR or ReactIR) to detect intermediates and adjust reaction parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.